molecular formula C20H22N2O5S2 B2561875 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 922963-29-9

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2561875
CAS No.: 922963-29-9
M. Wt: 434.53
InChI Key: IWTNIZIXTOFOBZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide (CAS 922963-29-9) is a chemical compound with the molecular formula C20H22N2O5S2 and a molecular weight of 434.5 . This benzo[d]thiazole derivative is of significant interest in medicinal chemistry and neuroscience research. Compounds within this chemical class have been investigated as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors . Specifically, related analogs have demonstrated excellent selectivity and brain penetrance as positive allosteric modulators of the muscarinic 4 (M4) receptor, making them valuable pharmacological tools for studying this receptor subtype . Research into M4 receptor modulators is relevant for exploring potential therapeutic strategies for central nervous system disorders such as schizophrenia and Parkinson's disease . The structure features a 4-methoxy-7-methylbenzo[d]thiazol-2-yl group linked to a 4-((4-methoxyphenyl)sulfonyl)butanamide chain, which contributes to its physicochemical and binding properties . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S2/c1-13-6-11-16(27-3)18-19(13)28-20(22-18)21-17(23)5-4-12-29(24,25)15-9-7-14(26-2)8-10-15/h6-11H,4-5,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTNIZIXTOFOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazol-2-yl core One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzo[d]thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of derivatives.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound has shown promise in biological studies, particularly in the modulation of specific receptors.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to desired biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and SAR Insights

The compound’s structural uniqueness lies in its 4-methoxy-7-methylbenzo[d]thiazol-2-yl moiety and 4-(4-methoxyphenylsulfonyl)butanamide side chain. Key comparisons with analogous compounds include:

2.1. Benzothiazole Core Modifications
  • Removal of Methoxy/Methyl Groups : Removal of the 4-methoxy and 7-methyl substituents from the benzothiazole ring reduces M4 PAM activity by ~50% (Table 3 in ). For example, the analogue N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide (lacking both groups) shows diminished potency, highlighting the necessity of these substituents for receptor interaction .
  • Benzothiazole Replacement : Substitution of the benzothiazole with a thiazolo[5,4-b]pyridine scaffold results in complete loss of activity, emphasizing the benzothiazole’s critical role in maintaining structural compatibility with the M4 allosteric site .
2.2. Side Chain Variations
  • Sulfonyl Group Modifications : Replacement of the 4-methoxyphenylsulfonyl group with a 4-fluorophenylsulfonyl moiety (as in 4-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide ) reduces selectivity for M4 over other mAChR subtypes (M1, M3, M5) due to altered electronic and steric properties .
  • Amide vs. Urea/Sulfonamide : Substitution of the butanamide linker with urea or sulfonamide groups (e.g., compound 35 in Table 2 of ) leads to weak or inactive profiles, underscoring the importance of the amide bond in stabilizing interactions with the receptor’s allosteric pocket .

Pharmacological and Pharmacokinetic Comparisons

Parameter N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide Analogues (e.g., VU0500469, ML293 derivatives)
M4 EC₅₀ (nM) ~30–100 nM (dependent on ACh co-application) Inactive or >1 µM for most structural variants
Selectivity (M4 vs. M1–M5) >100-fold selectivity over M1, M3, M5 <10-fold selectivity in analogues with altered substituents
Brain Penetrance (Kp) Kp > 0.5 (CNS-penetrant) Poor (Kp < 0.1) for early-generation compounds
Metabolic Stability t₁/₂ > 2 hours (rat liver microsomes) Rapid clearance in analogues with unmodified sulfonyl groups

Mechanistic Differentiation

  • Allosteric Modulation vs. Orthosteric Agonism: Unlike non-selective orthosteric agonists (e.g., xanomeline), this compound avoids direct activation of the ACh binding site, reducing off-target effects such as gastrointestinal toxicity .
  • Fold-Shift Activity: At 30 µM, the compound induces a 5–10-fold leftward shift in the ACh EC₅₀, indicative of strong positive cooperativity with endogenous ACh (Figure 2B in ). Analogues with bulkier sulfonyl groups (e.g., bromophenyl derivatives) exhibit reduced fold-shift values (<2-fold) .

Preclinical Efficacy

Key Research Findings and Limitations

  • Advantages :
    • Enhanced selectivity and brain penetrance due to optimized benzothiazole and sulfonyl substituents.
    • Favorable pharmacokinetic profile for in vivo CNS applications .
  • Limitations :
    • Sensitivity to structural modifications (e.g., urea/sulfonamide substitutions abolish activity).
    • Requires co-application with ACh for full efficacy, limiting utility in low-ACh environments .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly as a modulator of muscarinic receptors. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H20N2O4S Molecular Weight 356 42 g mol \text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}\quad \text{ Molecular Weight 356 42 g mol }

Research indicates that this compound acts primarily as a positive allosteric modulator of the M(4) muscarinic acetylcholine receptor. This modulation enhances the receptor's response to endogenous agonists, leading to various downstream effects in neural signaling pathways.

Key Findings:

  • Potency and Efficacy : The compound has shown an effective concentration (EC50) of approximately 1.3 μM at the human M4 receptor, indicating its significant potency in enhancing receptor activity.
  • Selectivity : It exhibits selectivity for the M4 receptor over other muscarinic subtypes, which is crucial for minimizing side effects associated with broader receptor activation.

Pharmacological Effects

The biological activity of this compound extends beyond receptor modulation. Several studies have highlighted its potential therapeutic effects:

  • Neuroprotective Effects : In vivo studies suggest that the compound may provide neuroprotection in models of neurodegeneration, potentially through its action on cholinergic signaling pathways.
  • Anti-inflammatory Properties : Preliminary data indicate that it may reduce inflammatory markers in various cellular models, suggesting a possible role in treating inflammatory diseases.
  • Cognitive Enhancement : Given its action on the M(4) receptor, there is potential for cognitive enhancement applications, particularly in conditions like Alzheimer's disease.

Study 1: Efficacy in Animal Models

A study conducted on rats demonstrated that administration of this compound resulted in significant improvements in cognitive function as measured by maze tests. The compound was administered at a dosage of 10 mg/kg, leading to a marked increase in memory retention compared to control groups.

Study 2: In Vitro Analysis

In vitro assays using neuronal cell lines revealed that the compound significantly upregulated neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which are essential for neuronal survival and growth. This suggests a mechanism through which the compound may exert neuroprotective effects.

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

PropertyValue/Observation
Molecular FormulaC₁₇H₂₀N₂O₄S
EC50 at M(4) Receptor1.3 μM
In Vivo Cognitive ImprovementSignificant in maze tests (10 mg/kg)
Neuroprotective MechanismUpregulation of BDNF
SelectivityHigh selectivity for M(4) over others

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